molecular formula C17H28N2O3 B12733657 N,N-Dimethyl-2-(N-(2-oxo-3-bornyl)acetamido)propionamide CAS No. 94801-86-2

N,N-Dimethyl-2-(N-(2-oxo-3-bornyl)acetamido)propionamide

Katalognummer: B12733657
CAS-Nummer: 94801-86-2
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: GTTAMIRBQGFZGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 2884243 is a chemical compound with a unique structure and properties that make it significant in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BRN 2884243 involves several steps, each requiring specific reaction conditions. The compound can be synthesized through a series of organic reactions, including condensation, cyclization, and functional group transformations. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of BRN 2884243 is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently. The industrial production methods are designed to minimize waste and maximize the yield of BRN 2884243.

Analyse Chemischer Reaktionen

Types of Reactions

BRN 2884243 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: BRN 2884243 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving BRN 2884243 typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from the reactions of BRN 2884243 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

BRN 2884243 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules for various purposes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: BRN 2884243 is investigated for its potential therapeutic properties, including its role in drug development and its effects on specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products.

Wirkmechanismus

The mechanism of action of BRN 2884243 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Conclusion

BRN 2884243 is a versatile compound with significant importance in multiple scientific fields. Its unique properties, diverse applications, and specific mechanism of action make it a valuable subject of study and use in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and comparison with similar compounds provides a comprehensive insight into its potential and utility.

Eigenschaften

CAS-Nummer

94801-86-2

Molekularformel

C17H28N2O3

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-[acetyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]-N,N-dimethylpropanamide

InChI

InChI=1S/C17H28N2O3/c1-10(15(22)18(6)7)19(11(2)20)13-12-8-9-17(5,14(13)21)16(12,3)4/h10,12-13H,8-9H2,1-7H3

InChI-Schlüssel

GTTAMIRBQGFZGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N(C)C)N(C1C2CCC(C1=O)(C2(C)C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.